molecular formula C12H16N4O3 B14410993 3-Deaza-C-ado CAS No. 81601-33-4

3-Deaza-C-ado

Cat. No.: B14410993
CAS No.: 81601-33-4
M. Wt: 264.28 g/mol
InChI Key: XNJHAZWZQGXOSC-BLMCLJNJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of halogenated intermediates, which undergo nucleophilic substitution reactions to form the desired compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of 3-deaza-adenosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Deaza-adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various halogenated and reduced derivatives of 3-deaza-adenosine, which can exhibit different biological activities .

Scientific Research Applications

3-Deaza-adenosine has a wide range of scientific research applications:

Properties

CAS No.

81601-33-4

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

(1S,2R,3R,5S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8+,10-,11+/m0/s1

InChI Key

XNJHAZWZQGXOSC-BLMCLJNJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO

Origin of Product

United States

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